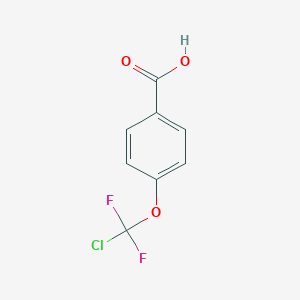

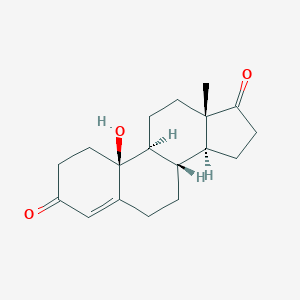

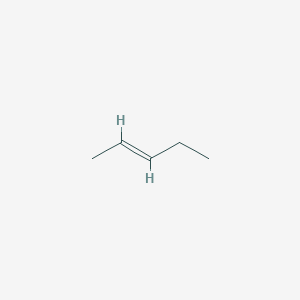

![molecular formula C11H19NO4 B123552 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid CAS No. 156047-41-5](/img/structure/B123552.png)

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14). This provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Cyclopropene and Cyclopropane Esters : This compound is structurally similar to analogs used in the synthesis of cyclopropene and cyclopropane fatty acids, which have shown potential as inhibitors of mycolic acid biosynthesis, crucial in the treatment of mycobacterial infections (Hartmann et al., 1994).

Role in Stereoselective Synthesis : It's structurally related to compounds used in stereoselective synthesis processes, like the production of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which are important in pharmaceutical manufacturing (Zhai et al., 2013).

Catalyst in Carboxylation Reactions : Similar compounds are studied in carboxylation reactions with carbon dioxide on Ag- and Cu-containing catalysts. These reactions are fundamental in organic synthesis and material science (Finashina et al., 2016).

Pharmacological Research

Study of Hemostatic Activity : Derivatives of this compound have been synthesized and examined for their hemostatic activity, showing potential in developing new treatments for bleeding disorders (Pulina et al., 2017).

Antiviral Agent Development : It is similar to compounds used in the development of antiviral agents, particularly as inhibitors of human rhinovirus 3C protease, which is crucial in treating common cold and related viral infections (Patick et al., 2005).

Biochemical and Physiological Studies

Investigation in Enzyme Inhibition : Compounds with structural similarities have been synthesized and their inhibitory effects on human carbonic anhydrase isoenzymes have been evaluated, which is significant in understanding enzyme functions and designing enzyme inhibitors (Oktay et al., 2016).

Study of Mitochondrial Reactions : Similar compounds have been used to study the effects on oxidative phosphorylation and mitochondrial oxidation in rat liver, providing insights into cellular energy metabolism (Senior & Sherratt, 1968).

Renal Function Research : Studies involving structurally related compounds have been conducted to understand their effects on renal free water, bicarbonate, and phosphate excretion, shedding light on kidney function and metabolic processes (Kleinman & Levin, 1975).

Safety And Hazards

Specific safety and hazard information for “4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid” is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Propriétés

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOMLAFEJVSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

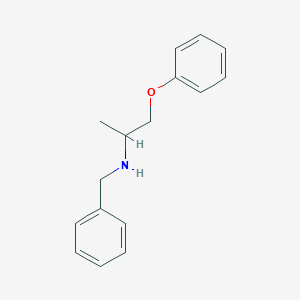

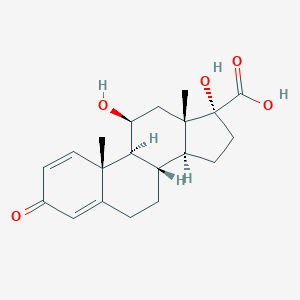

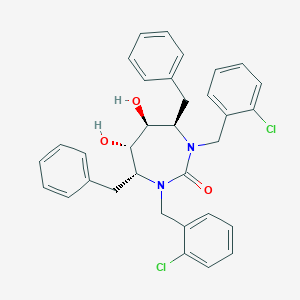

![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)

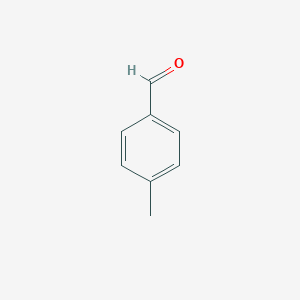

![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)